2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is an organic compound with the molecular formula C₉H₇F₅O₃S and a molecular weight of 290.21 g/mol . This compound is characterized by the presence of a pentafluorophenyl group attached to a propanesulfonate moiety, making it a unique and valuable chemical in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate typically involves the reaction of pentafluorophenol with 2-propanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
C6F5OH+CH3CH2SO2Cl→C6F5OSO2CH3CH2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The sulfonate group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Nucleophilic Substitution: The major products include substituted pentafluorophenyl derivatives, such as pentafluorophenyl amines, thiols, and ethers.
Oxidation: The major products are sulfoxides and sulfones, which have distinct chemical properties and applications.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the attack by nucleophiles. This results in the formation of new covalent bonds and the release of the pentafluorophenyl group .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of propanesulfonate.
2,3,4,5,6-Pentafluorophenyl benzenesulfonate: Contains a benzenesulfonate group, differing in the length and structure of the sulfonate moiety.
2,3,4,5,6-Pentafluorophenyl trifluoromethanesulfonate: Features a trifluoromethanesulfonate group, providing different reactivity and applications.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is unique due to its specific combination of a pentafluorophenyl group and a propanesulfonate moiety. This combination imparts distinct chemical properties, such as high electrophilicity and stability, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) propane-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASGOYYWRWBJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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